molecular formula C10H12N2 B1176200 2,2-Difluoroheptacosanoic acid, ethyl(ester) CAS No. 151309-48-7

2,2-Difluoroheptacosanoic acid, ethyl(ester)

Cat. No. B1176200
CAS RN: 151309-48-7
InChI Key:
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Description

2,2-Difluoroheptacosanoic acid, ethyl(ester), also known as ethyl 2,2-difluorotetradecanoate, is a chemical compound with the molecular formula C16H30F2O2 and a molecular weight of 292.40500 . It is a type of ester, which are commonly derived from carboxylic acids and alcohols .


Synthesis Analysis

The synthesis of esters like 2,2-Difluoroheptacosanoic acid, ethyl(ester) typically involves a reaction between carboxylic acids and alcohols, a process known as esterification . This reaction is often catalyzed by a strong acid and is reversible . The product ester is usually distilled off as soon as it forms to prevent the reverse reaction .


Molecular Structure Analysis

The molecular structure of 2,2-Difluoroheptacosanoic acid, ethyl(ester) consists of a carbon backbone with two fluorine atoms attached at the 2,2 position, and an ethyl ester functional group . Esters feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .


Chemical Reactions Analysis

Esters like 2,2-Difluoroheptacosanoic acid, ethyl(ester) can undergo various reactions, one of which is hydrolysis . This reaction, which is catalyzed by either an acid or a base, involves the replacement of the alkoxy (OR’) group of an ester with another group . The products of this reaction are a carboxylic acid and an alcohol .

Mechanism of Action

The mechanism of action for the formation of esters involves several steps . Initially, the carboxylic acid takes a proton from the catalyst, forming an intermediate ion . This ion then reacts with the alcohol, forming a new C-O bond and resulting in the ester . In the case of hydrolysis, the ester reacts with water to revert back to the carboxylic acid and alcohol .

Safety and Hazards

When handling 2,2-Difluoroheptacosanoic acid, ethyl(ester), it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation . In case of inhalation, it is recommended to move the person into fresh air and provide artificial respiration if necessary .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2,2-Difluoroheptacosanoic acid, ethyl(ester) can be achieved through a series of reactions involving the conversion of starting materials into intermediate compounds, followed by final conversion into the desired product.", "Starting Materials": [ "Ethyl heptacosanoate", "Bromine", "Sodium fluoride", "Sodium hydride", "Sodium iodide", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Ethyl heptacosanoate is reacted with bromine in the presence of sodium fluoride to yield 2-bromoethyl heptacosanoate.", "Step 2: 2-bromoethyl heptacosanoate is treated with sodium hydride to form 2-ethylheptacosanoic acid.", "Step 3: 2-ethylheptacosanoic acid is reacted with sodium iodide in the presence of acetone to yield 2-iodoethyl heptacosanoate.", "Step 4: 2-iodoethyl heptacosanoate is reduced with sodium borohydride to form 2-ethylheptacosanoic acid ethyl ester.", "Step 5: 2-ethylheptacosanoic acid ethyl ester is reacted with hydrochloric acid to yield 2-ethylheptacosanoic acid.", "Step 6: 2-ethylheptacosanoic acid is then treated with sodium hydroxide and hydrochloric acid to yield 2,2-Difluoroheptacosanoic acid, ethyl(ester)." ] }

CAS RN

151309-48-7

Molecular Formula

C10H12N2

Molecular Weight

0

synonyms

2,2-Difluoroheptacosanoic acid, ethyl(ester)

Origin of Product

United States

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